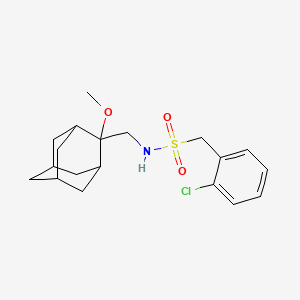
1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H26ClNO3S and its molecular weight is 383.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H24ClN1O3S
This compound features a chlorophenyl group attached to a methanesulfonamide moiety, which is further linked to an adamantane derivative. The presence of the methoxy group on the adamantane core may influence its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzymatic Inhibition : Sulfonamides are known to inhibit specific enzymes by mimicking substrates or acting as competitive inhibitors.
- Receptor Modulation : The chlorophenyl group may enhance binding affinity to certain receptors involved in neurotransmission or inflammatory pathways.
Pharmacological Effects
The biological activity of this compound can be categorized into several key effects:
- Antimicrobial Activity : Preliminary studies suggest that related sulfonamide compounds exhibit antibacterial properties. The mechanism typically involves inhibition of bacterial folate synthesis.
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation through modulation of cytokine production and inhibition of pro-inflammatory pathways.
- CNS Activity : Given the structural similarity to known psychoactive substances, there is potential for activity within the central nervous system (CNS), possibly affecting neurotransmitter systems such as serotonin or dopamine.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine levels | |
| CNS modulation | Potential psychoactive effects |
Case Studies
Several case studies have documented the effects of similar compounds on various biological systems:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing efficacy and reducing resistance .
- Anti-inflammatory Mechanism Investigation : Research published in Pharmacology Reports explored the anti-inflammatory effects of related compounds in animal models. The findings indicated a reduction in paw edema in rats treated with sulfonamide derivatives, suggesting a mechanism involving inhibition of COX enzymes .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO3S/c1-24-19(16-7-13-6-14(9-16)10-17(19)8-13)12-21-25(22,23)11-15-4-2-3-5-18(15)20/h2-5,13-14,16-17,21H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXZCYIINZJKTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














